REACTION_CXSMILES
|
[C:1]([C:6]1[NH:7][C:8]([CH2:19][CH3:20])=[C:9]([CH3:18])[C:10]=1[CH2:11][CH2:12][C:13]([O:15]CC)=[O:14])(OCC)=O.C=O>>[CH3:1][C:6]1[NH:7][C:8]([CH2:19][CH3:20])=[C:9]([CH3:18])[C:10]=1[CH2:11][CH2:12][C:13]([OH:15])=[O:14]
|
Name
|
2-Carbethoxy-3-carbethoxyethyl-4-methyl-5-ethyl pyrrole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C=1NC(=C(C1CCC(=O)OCC)C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=C(C1CCC(=O)O)C)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |